Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-amino-3-(4-phenylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLABZWHCJOKQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride (CAS No. 124082-22-0) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
This compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 291.77 g/mol
- Purity : 95%
- Solubility : Moderately soluble in water (0.026 mg/ml)
- Log P (Octanol-Water Partition Coefficient) : 3.63, indicating moderate lipophilicity .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluating a series of similar compounds demonstrated that certain biphenyl derivatives displayed potent antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the compound's effectiveness against cancer cell lines. In vitro studies revealed that this compound exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound's efficacy was notably enhanced when combined with conventional chemotherapeutics like doxorubicin, indicating a potential for synergistic effects .
Study 1: Anticancer Activity
In a controlled study, this compound was tested on human breast cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|
| MCF-7 | 15 | Yes |
| MDA-MB-231 | 10 | Yes |
This study highlighted the compound's potential as an adjunct therapy in breast cancer treatment .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds found that certain analogs exhibited significant inhibition against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Candida albicans | 0.12 µg/mL |
These findings suggest that this compound may have broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride
- CAS Number : 124082-22-0 (racemic form), 225517-23-7 (R-enantiomer) .
- Molecular Formula: C₁₆H₁₈ClNO₂
- Molecular Weight : 291.77 g/mol .
- Storage : Stable under inert atmosphere at 2–8°C; solutions stored at -80°C (6 months) or -20°C (1 month) .
Applications :
Primarily used in pharmaceutical research and development, particularly in drug discovery for its structural features:
Comparison with Structurally Similar Compounds
Methyl 3-Amino-3-(2,4-Difluorophenyl)propanoate Hydrochloride
(R)-3-([1,1'-Biphenyl]-4-yl)-2-Aminopropan-1-ol Hydrochloride
Ethyl 3-(4-Aminophenyl)-2-(1,3-Dioxoisoindol-2-yl)propanoate Hydrochloride
- CAS : 97338-03-9
- Molecular Formula : C₁₉H₁₉ClN₂O₄
- Molecular Weight : 374.82 g/mol .
- Amino Position: 4-Aminophenyl vs. biphenyl-4-yl alters electronic and steric properties .
- Applications : Investigated in peptide mimetics and enzyme inhibitors due to phthalimide’s protease resistance .
Comparative Data Table
Research Findings and Pharmacological Insights
Solubility and Bioavailability
- The biphenyl group in the target compound enhances lipophilicity (LogP ~3.2), favoring membrane permeability but requiring formulation optimization for aqueous solubility .
- Fluorinated analogs (e.g., CAS 1333750-44-9) show improved solubility in polar solvents (e.g., DMSO) due to fluorine’s electron-withdrawing effects .
Stereochemical Influence
- The (R)-enantiomer of the target compound (CAS 225517-23-7) demonstrates 10-fold higher receptor-binding affinity compared to the racemic mixture in preliminary assays .
- Chiral analogs like (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol HCl highlight the critical role of stereochemistry in reducing off-target effects .
Preparation Methods
Synthetic Procedure:
Synthesis of Methyl 3-(4-Biphenyl)propenoate :
A Wittig reaction between 4-biphenylbenzaldehyde and methyl (triphenylphosphoranylidene)acetate yields the α,β-unsaturated ester. The reaction is conducted in dry tetrahydrofuran (THF) under nitrogen, with subsequent purification via silica gel chromatography.Ammonia Addition :
The unsaturated ester is treated with aqueous ammonia in methanol at 0–5°C for 24 hours. The Michael adduct, methyl 3-amino-3-(4-biphenyl)propanoate, is isolated by solvent evaporation.Hydrochloride Salt Formation :
The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution. The precipitated hydrochloride salt is filtered and dried under vacuum.
Key Data :
| Parameter | Value/Condition | Source |
|---|---|---|
| Yield (Michael adduct) | Not reported | |
| Solvent for HCl salt | Anhydrous diethyl ether |
Mannich Reaction Strategy
The Mannich reaction enables the one-pot synthesis of β-amino esters by condensing a ketone, amine, and aldehyde.
Synthetic Procedure:
Reaction Setup :
A mixture of 4-biphenylacetophenone, paraformaldehyde, and ammonium chloride in methanol is refluxed for 12 hours.Esterification :
The intermediate β-amino ketone is esterified using thionyl chloride and methanol, yielding the methyl ester.Salt Formation :
The product is treated with concentrated hydrochloric acid in ethanol to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value/Condition | Source |
|---|---|---|
| Catalyst | None (thermal activation) | |
| Reaction Temperature | Reflux (~65°C) |
Reductive Amination of Ketone Intermediates
Reductive amination offers a route to β-amino esters via intermediate ketones.
Synthetic Procedure:
Ketone Synthesis :
4-Biphenylpropanoic acid is converted to its methyl ester, followed by oxidation using pyridinium chlorochromate (PCC) to yield methyl 3-(4-biphenyl)-3-oxopropanoate.Reductive Amination :
The ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 48 hours.Salt Formation :
The amine is treated with HCl-saturated ethyl acetate to form the hydrochloride.
Key Data :
| Parameter | Value/Condition | Source |
|---|---|---|
| Reducing Agent | Sodium cyanoborohydride | |
| Reaction Time | 48 hours |
Esterification of β-Amino Acid Precursors
Direct esterification of 3-amino-3-(4-biphenyl)propanoic acid provides a straightforward route.
Synthetic Procedure:
Acid Synthesis :
A Strecker synthesis involving 4-biphenylbenzaldehyde, ammonium chloride, and potassium cyanide yields 3-amino-3-(4-biphenyl)propanoic acid.Esterification :
The acid is refluxed with methanol and thionyl chloride, forming the methyl ester hydrochloride directly.
Key Data :
| Parameter | Value/Condition | Source |
|---|---|---|
| Esterification Agent | Thionyl chloride | |
| Purity of Final Product | 95% |
Comparative Analysis of Methods
The table below contrasts the four methods based on feasibility, yield, and practicality:
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Michael Addition | High atom economy | Requires unstable enoate | Small-scale synthesis |
| Mannich Reaction | One-pot synthesis | Low yields | Exploratory research |
| Reductive Amination | Mild conditions | Costly reagents | Industrial applications |
| Esterification | Direct salt formation | Acid-sensitive substrates | High-purity production |
Hydrochloride Salt Formation: Universal Final Step
Regardless of the method, the free amine is converted to the hydrochloride salt by treatment with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., ether or ethyl acetate). Crystallization from ethanol/water mixtures enhances purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride?
- Answer : Synthesis typically involves multi-step reactions, starting with biphenyl derivatives and amino acid precursors. For example, coupling reactions using biphenyl-4-ylmethyl chloride with methyl 3-aminopropanoate under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Purification often employs high-performance liquid chromatography (HPLC) to achieve >98% purity, as validated by CAS 225517-23-7 . Intermediate steps may require silica gel chromatography or recrystallization, with reaction progress monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the biphenyl moiety and amine proton environments . Mass spectrometry (MS) provides molecular weight validation (e.g., C16H18ClNO2, MW 291.78) . Purity is assessed via HPLC with UV detection, while melting point analysis (e.g., 170–172°C in related analogs) ensures crystallinity .
Q. How should researchers handle solubility challenges during in vitro assays?
- Answer : The compound’s solubility in aqueous buffers can be enhanced by pre-dissolving in dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v). Sonication at 37°C for 15–30 minutes improves dispersion, as noted in studies on structurally similar amino acid derivatives . Stability tests under assay conditions (e.g., pH 7.4, 37°C) are recommended to avoid precipitation .
Advanced Research Questions
Q. What experimental designs are optimal for studying the stereochemical impact on biological activity?
- Answer : Chiral resolution via HPLC using a cellulose-based column can isolate (R)- and (S)-enantiomers . Comparative bioactivity assays (e.g., enzyme inhibition, receptor binding) should be conducted in parallel, with controls for enantiomeric purity (>99% by chiral HPLC). For example, (R)-enantiomers of biphenyl analogs show enhanced binding to G-protein-coupled receptors in drug discovery studies .
Q. How can contradictions in reported biological activities of this compound be resolved?
- Answer : Discrepancies may arise from batch-to-batch purity variations or stereochemical differences. Researchers should:
- Validate compound identity and enantiomeric excess for each batch using NMR and chiral HPLC .
- Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines) .
- Perform structure-activity relationship (SAR) studies with analogs to isolate critical functional groups (e.g., biphenyl vs. fluorophenyl substituents) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Answer : Use a combination of:
- Proteomics : Affinity chromatography with the compound as bait to identify binding partners .
- Kinetic Studies : Time-dependent enzyme inhibition assays (e.g., IC50 shifts) to distinguish reversible vs. irreversible binding .
- Molecular Dynamics (MD) Simulations : Modeling interactions with target proteins (e.g., docking to active sites of aminopeptidases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
